2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of acetyl chloride and benzyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-amino-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
2-(1H-pyrazol-1-yl)ethanol: Contains a hydroxyl group instead of an amino group.
5-Amino-1,3-dimethylpyrazole: Similar structure with two methyl groups instead of an ethyl group.
Uniqueness
2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amino group at specific positions on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(2-ethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-6(3-4-9-10)7(11)5-8/h3-4H,2,5,8H2,1H3 |
InChI Key |
DTZUUADDXUNTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)CN |
Origin of Product |
United States |
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